molecular formula C8H11ClN2O B2718571 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride CAS No. 1461713-22-3

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride

Cat. No. B2718571
CAS RN: 1461713-22-3
M. Wt: 186.64
InChI Key: IEBDJXUQXIXQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C8H11ClN2O . It is a research chemical and not intended for human or veterinary use .


Molecular Structure Analysis

The molecular weight of this compound is 186.64 . The InChI key for this compound is IEBDJXUQXIXQLT-UHFFFAOYSA-N . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

This compound appears as a powder . The storage temperature for this compound is -10 °C . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Catalyst Design and Synthesis

A titanium catalyst developed using an ethylene diamine backbone demonstrated the hydrohydrazination of alkynes with monosubstituted hydrazines bearing both alkyl and aryl substituents, showcasing the versatility of such compounds in catalyzing reactions for synthesizing heterocycles, including pyrazoles and hydropyridazines (Banerjee, Barnea, & Odom, 2008).

Conjugated Energetic Materials

Research into conjugated energetic materials led to the development of nitrogen-rich salts exhibiting good thermal stability and potential applications as new energetic materials (Xu, Jianping, Fangmei, Qingguo, & Peng, 2014).

Protein Conjugation

A study combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in a neutral aqueous solution demonstrated rapid formation of a stable product suitable for bioorthogonal coupling reactions, highlighting its potential in protein conjugation and physiological applications (Dilek, Lei, Mukherjee, & Bane, 2015).

Antibacterial and Antioxidant Activities

The synthesis of 2-aryl indoles and fused indole derivatives via Fischer indolization from 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride and their evaluation for antibacterial activities against various bacteria strains indicated significant biological activity, underscoring the potential of such compounds in medical and pharmaceutical applications (Mishra, Mohanta, & Behera, 2022).

Mechanism of Action

The mechanism of action for 1-(4-Hydrazinylphenyl)ethan-1-one hydrochloride is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often in a biological context. As this compound is for research use only, its mechanism of action may not be fully understood or studied.

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be inhaled, swallowed, or come into contact with skin and eyes . Personal protective equipment should be used as required .

properties

IUPAC Name

1-(4-hydrazinylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)7-2-4-8(10-9)5-3-7;/h2-5,10H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBDJXUQXIXQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461713-22-3
Record name 1-(4-hydrazinylphenyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.